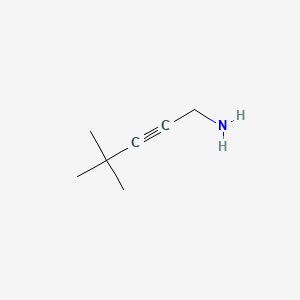
4,4-Dimethyl-2-pentyn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4-Dimethyl-2-pentyn-1-amine” is a chemical compound with the molecular formula C7H13N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of amines like “4,4-Dimethyl-2-pentyn-1-amine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of 2,2-dimethyl-4-pentyn-1-al with dialkylamine .Molecular Structure Analysis
The molecular structure of “4,4-Dimethyl-2-pentyn-1-amine” consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The spectroscopy of amines can be used to determine the structure of an unknown amine .Chemical Reactions Analysis
The reaction of “4,4-Dimethyl-2-pentyn-1-amine” depends on the structure of the amine. For instance, the addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .Aplicaciones Científicas De Investigación
1. Reaction with Thiols
- Summary of Application : The uncatalyzed reaction of 4,4-dimethyl-2-pentyn-1-al with thiols under kinetic control conditions leads to acetylenic hemithials, while β-thioacroleins are obtained under thermodynamic control conditions .
- Methods of Application : The reaction is uncatalyzed and occurs under kinetic control conditions .
- Results or Outcomes : The addition at the triple bond proceeds nonstereospecifically, although this process is regioselective and stereoselective with predominance of Z isomers .
2. Organometallic Reactions
- Summary of Application : 4,4-Dimethyl-2-pentyne is used in organometallic reactions for regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes .
- Methods of Application : The compound is used in organometallic reactions, specifically for its regioselectivity of insertion into the Pd-C bond of cyclopalladated complexes .
- Results or Outcomes : The specific outcomes of these reactions are not detailed in the source, but the use of 4,4-Dimethyl-2-pentyne aids in the regioselectivity of the reactions .
3. Reaction with Dialkylamines
- Summary of Application : The direction of the reaction of 2, 2-dimethyl-4-pentyn-1-al with dialkylamine is a function of the amine structure .
- Methods of Application : The reaction occurs with dialkylamine, and the direction of the reaction is dependent on the structure of the amine .
- Results or Outcomes : The addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .
4. Synthesis of Oxetane Derivatives
- Summary of Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- Methods of Application : The synthesis of oxetane derivatives is clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
- Results or Outcomes : Numerous studies into the synthesis of new oxetane derivatives have been driven by these applications .
5. Preparation of Pyrimidine-dione
- Summary of Application : 4,4-Dimethyl-2-pentyne is used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/N-heterocyclic carbene .
- Methods of Application : The compound reacts with isocyanate in the presence of nickel/N-heterocyclic carbene .
- Results or Outcomes : The specific outcomes of this reaction are not detailed in the source, but the reaction leads to the formation of pyrimidine-dione .
6. [2+2] and Formal [2+2] Cycloadditions
- Summary of Application : The [2+2] and formal [2+2] cycloadditions are methods used in the synthesis of oxetane derivatives .
- Methods of Application : The [2+2] and formal [2+2] cycloadditions are used in the synthesis of oxetane derivatives .
- Results or Outcomes : The specific outcomes of these cycloadditions are not detailed in the source, but they are used in the synthesis of oxetane derivatives .
7. Synthesis of Indanones
- Summary of Application : The photosynthesis of 4,4-dimethyl-1-mesityl-2-pentyn-1-one leads to the synthesis of indanones .
- Methods of Application : The compound undergoes a photosynthesis process .
- Results or Outcomes : The main products of this photosynthesis are indanones .
8. Reaction with Isocyanate
- Summary of Application : 4,4-Dimethyl-2-pentyne is used to prepare pyrimidine-dione by reacting with isocyanate .
- Methods of Application : The compound reacts with isocyanate in the presence of nickel/N-heterocyclic carbene .
- Results or Outcomes : The reaction leads to the formation of pyrimidine-dione .
9. Alkyne Nomenclature
- Summary of Application : 4,4-Dimethyl-2-pentyne is used as an example in the nomenclature of alkynes .
- Methods of Application : The compound is used as a reference in the naming of alkynes .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but it aids in the understanding of alkyne nomenclature .
Safety And Hazards
Propiedades
IUPAC Name |
4,4-dimethylpent-2-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPPJINJOKJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-pentyn-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

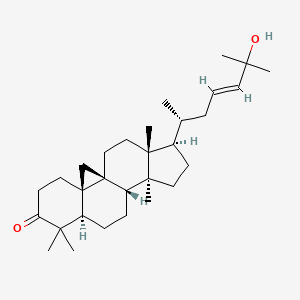
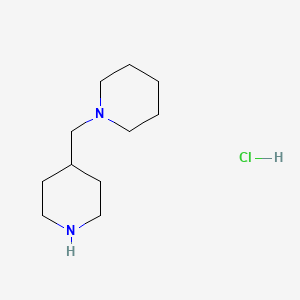
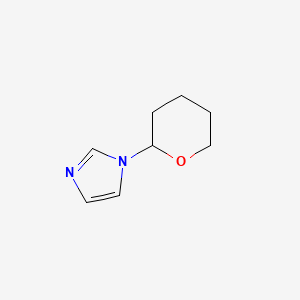
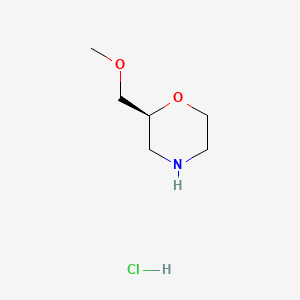
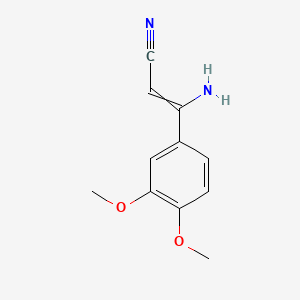

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
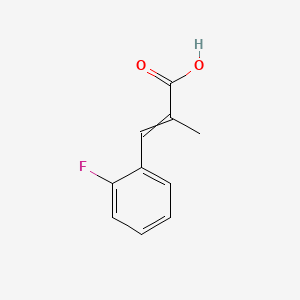
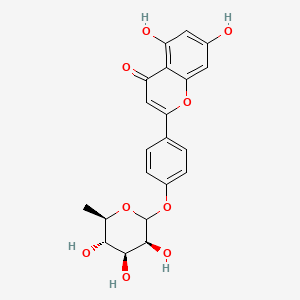
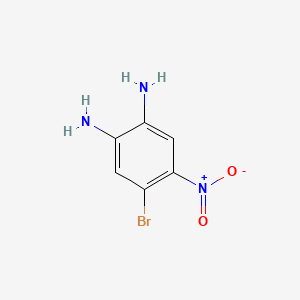
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)
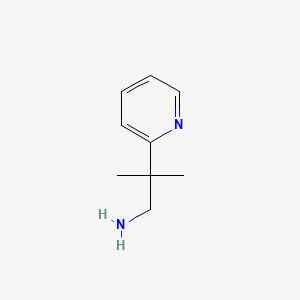
![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)